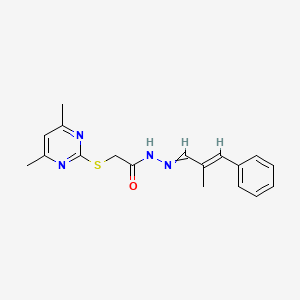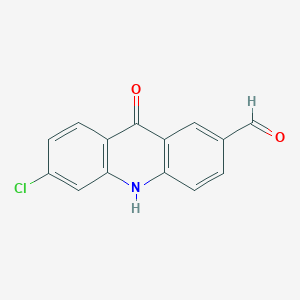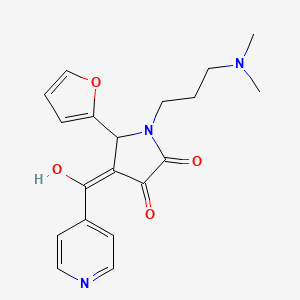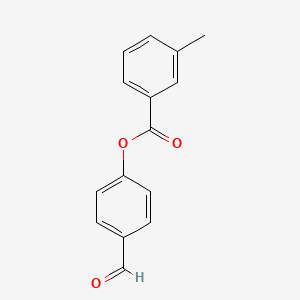![molecular formula C23H22ClN5O2 B2882238 3-[(4-chlorophenyl)methyl]-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 847246-17-7](/img/new.no-structure.jpg)
3-[(4-chlorophenyl)methyl]-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4-chlorophenyl)methyl]-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine core fused with a pyrimidine ring, substituted with various functional groups. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chlorophenyl)methyl]-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzyl chloride, dimethylamine, and phenylhydrazine.
Formation of Intermediate: The initial step involves the reaction of 4-chlorobenzyl chloride with dimethylamine to form 4-chlorobenzyl dimethylamine.
Cyclization: This intermediate undergoes cyclization with phenylhydrazine to form a hydrazone intermediate.
Purine Ring Formation: The hydrazone intermediate is then subjected to cyclization with formamide under acidic conditions to form the purine ring system.
Final Substitution:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can occur at the nitro groups (if present) or at the double bonds within the purine ring system.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, the compound has shown potential as an enzyme inhibitor, particularly targeting enzymes involved in nucleotide metabolism. This makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, 3-[(4-chlorophenyl)methyl]-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is being investigated for its potential as an anticancer agent. Its ability to inhibit specific enzymes and interfere with DNA replication makes it a promising candidate for cancer therapy.
Industry
Industrially, the compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation. It is also used in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 3-[(4-chlorophenyl)methyl]-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes involved in nucleotide metabolism. By binding to the active site of these enzymes, the compound inhibits their activity, leading to the disruption of cellular processes such as DNA replication and repair. This inhibition can result in cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.
相似化合物的比较
Similar Compounds
Caffeine: A well-known purine derivative with stimulant properties.
Theophylline: Another purine derivative used in the treatment of respiratory diseases.
Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase.
Uniqueness
What sets 3-[(4-chlorophenyl)methyl]-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione apart is its unique substitution pattern, which imparts distinct biological activities. Unlike caffeine and theophylline, which primarily act as central nervous system stimulants, this compound exhibits more diverse pharmacological properties, including potential anticancer activity.
属性
CAS 编号 |
847246-17-7 |
|---|---|
分子式 |
C23H22ClN5O2 |
分子量 |
435.91 |
IUPAC 名称 |
3-[(4-chlorophenyl)methyl]-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H22ClN5O2/c1-15-12-27(18-6-4-3-5-7-18)22-25-20-19(28(22)13-15)21(30)29(23(31)26(20)2)14-16-8-10-17(24)11-9-16/h3-11,15H,12-14H2,1-2H3 |
InChI 键 |
OLHLETFTIZYCAC-UHFFFAOYSA-N |
SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2,3-dimethylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2882158.png)
![6-Methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride](/img/structure/B2882159.png)
![N-Phenyl-2-hexyl[60]fulleropyrrolidine](/img/structure/B2882161.png)
![2-Amino-4-(4-bromophenyl)-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2882166.png)

![2-chloro-N-{3-[2-(3,4-dimethylpyrrolidin-1-yl)ethyl]phenyl}pyridine-4-carboxamide](/img/structure/B2882169.png)
![3-(2,5-dioxopyrrolidin-1-yl)-N-(2-ethoxyphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2882170.png)
![3,4-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2882171.png)

![9H-Fluoren-9-ylmethyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate;hydrochloride](/img/structure/B2882174.png)

![(2-Amino-1-bicyclo[2.2.1]heptanyl)methanol;hydrochloride](/img/structure/B2882176.png)

